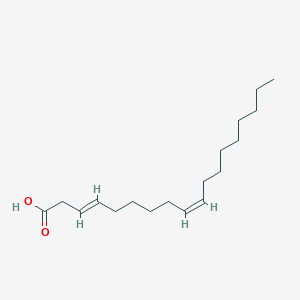

(3E,9Z)-Octadeca-3,9-dienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(3E,9Z)-octadeca-3,9-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15+ |

InChI Key |

WLKSZZAYIXDXJI-UEPWTKMESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC/C=C/CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of α Eleostearic Acid

Major Plant Sources and Seed Oils

Tung Tree (Aleurites fordii, Aleurites montana, Aleurites trisperma)

The primary and most well-known source of α-eleostearic acid is the tung tree (Aleurites fordii), a deciduous tree native to China. aocs.orgvaia.com The oil extracted from the seeds of the tung tree, known as tung oil, is exceptionally rich in this conjugated fatty acid. aocs.orgnih.gov The high concentration of α-eleostearic acid, which can be as high as 80%, is responsible for the oil's valuable industrial properties as a drying oil. aocs.orgnih.gov

The genus Aleurites includes other species that are also significant sources of α-eleostearic acid. Aleurites montana, the Chinese tung-oil tree, has been found to have a high concentration of α-eleostearic acid in its seed lipids. aocs.orgresearchgate.netresearchgate.net Similarly, Aleurites trisperma is another species within the genus recognized for its α-eleostearic acid content. aocs.org

Bitter Melon (Momordica charantia) and Wild Bitter Melon

Bitter melon (Momordica charantia), a plant cultivated worldwide for its fruit, is another major natural source of α-eleostearic acid. aocs.orgnih.gov The seeds of the bitter melon are particularly rich in this fatty acid. nih.govresearchgate.netwikipedia.org The oil extracted from these seeds contains a significant proportion of α-eleostearic acid, making it a valuable source for this bioactive compound. nih.govwikipedia.orgmdpi.com Wild bitter melon (Momordica charantia L. var. abbreviata Ser.) is also a notable source of α-eleostearic acid. mdpi.com

Other Plant Species (e.g., Karela, Ricinodendron heudelotii, Fevillea cordifolia, Parinari montana, Centranthus ruber, Valeriana officinalis)

Beyond the primary sources of tung tree and bitter melon, α-eleostearic acid is found in a variety of other plant species. "Karela" is another name for bitter melon (Momordica charantia), and thus its seeds are a source of this fatty acid. nih.gov Other notable plant sources include Ricinodendron heudelotii, Fevillea cordifolia, and Parinari montana. aocs.org Additionally, some species of Impatiens have been found to contain α-eleostearic acid. nih.gov The presence of α-eleostearic acid has also been noted in Parinarium excelsum and Parinarium macrophyllum. plantfadb.org

Quantitative Aspects of α-Eleostearic Acid Content in Natural Sources

The concentration of α-eleostearic acid varies significantly among its natural sources. Tung oil from Aleurites fordii boasts the highest reported content, often around 80% of the total fatty acids. aocs.orgnih.gov Some studies have reported ranges of 70-85% in tung oil. interfat.com Research on the developmental stages of tung tree seeds has shown that the percentage of α-eleostearic acid can increase from 72.28% to 77.5% as the seed matures. researchgate.net Another analysis of Aleurites fordii seed oil indicated an α-eleostearic acid content of 75-80%. pfaf.org One study found the α-eleostearic acid content in Aleurites montana to be approximately 67%. aocs.orgresearchgate.net

In bitter melon (Momordica charantia) seed oil, the α-eleostearic acid content is also substantial, with various studies reporting figures around 60%. nih.govwikipedia.orgmdpi.com Some analyses have shown the content to be between 50-65%. mdpi.com One study on bitter melon seed oil from Brazil reported α-eleostearic acid levels of 56% and 58% depending on the extraction method. researchgate.net Another study identified the α-eleostearic acid content to be 45.60%. dergipark.org.tr Wild bitter melon seed oil has been reported to contain over 60% α-eleostearic acid. mdpi.com

Other plant sources also contain significant, though generally lower, amounts of α-eleostearic acid. For instance, the seed oil of Ricinodendron heudelotii can contain up to 56% α-eleostearic acid, while Fevillea cordifolia and Parinari montana have been reported to contain 31% and 36%, respectively. aocs.org The seed oils of Parinarium excelsum and Parinarium macrophyllum have been found to contain approximately 62% and 33% α-eleostearic acid, respectively. plantfadb.org

Table 1: α-Eleostearic Acid Content in Various Plant Sources

| Plant Species | Common Name | Part Analyzed | α-Eleostearic Acid Content (%) | Reference |

|---|---|---|---|---|

| Aleurites fordii | Tung Tree | Seed Oil | ~80% | aocs.orgnih.gov |

| Aleurites fordii | Tung Tree | Seed Oil | 70-85% | interfat.com |

| Aleurites fordii | Tung Tree | Seed Oil | 72.28-77.5% | researchgate.net |

| Aleurites montana | Chinese Tung-Oil Tree | Seed Oil | 67% | aocs.orgresearchgate.net |

| Aleurites trisperma | - | Seed Oil | 38% | aocs.org |

| Momordica charantia | Bitter Melon | Seed Oil | ~60% | nih.govwikipedia.orgmdpi.com |

| Momordica charantia | Bitter Melon | Seed Oil | 50-65% | mdpi.com |

| Momordica charantia | Bitter Melon (from Brazil) | Seed Oil | 56-58% | researchgate.net |

| Momordica charantia | Bitter Melon | Seed Oil | 45.60% | dergipark.org.tr |

| Momordica charantia var. abbreviata | Wild Bitter Melon | Seed Oil | >60% | mdpi.com |

| Ricinodendron heudelotii | - | Seed Oil | up to 56% | aocs.org |

| Fevillea cordifolia | - | Seed Oil | 31% | aocs.org |

| Parinari montana | - | Seed Oil | 36% | aocs.org |

| Parinarium excelsum | - | Seed Oil | ~62% | plantfadb.org |

| Parinarium macrophyllum | - | Seed Oil | ~33% | plantfadb.org |

Biosynthesis of α Eleostearic Acid in Biological Systems

Enzymatic Pathways and Key Enzymes in Plants

The conversion of precursor fatty acids into α-eleostearic acid is catalyzed by specialized enzymes that introduce a conjugated triple-double bond system. These enzymes are often variants of common fatty acid modifying enzymes, having evolved to perform this specific function.

A key enzyme in the biosynthesis of α-eleostearic acid is a fatty acid conjugase, which has been identified as a divergent form of the Δ12-oleate desaturase (FAD2). nih.gov In the tung tree (Vernicia fordii), this specialized enzyme is designated as FADX. nih.gov While the standard FAD2 enzyme is responsible for converting oleic acid into linoleic acid by introducing a double bond, the FADX enzyme has evolved to catalyze the formation of a conjugated double bond system from linoleic acid, yielding α-eleostearic acid. nih.gov

Expression studies in tung have shown that while the gene for the conventional FAD2 enzyme is expressed in both leaf and seed tissues, the expression of the FADX gene is restricted to developing seeds. nih.gov This tissue-specific expression pattern aligns with the accumulation of α-eleostearic acid exclusively in the seed oil of the plant. nih.gov Functional analysis through expression in yeast confirmed that FAD2 converts oleic acid to linoleic acid, whereas FADX converts linoleic acid to α-eleostearic acid. nih.gov This demonstrates that FADX is a bifunctional enzyme, possessing both desaturase and conjugase activities.

| Enzyme | Gene | Function | Tissue Expression (Tung) |

| Δ12-Oleate Desaturase | FAD2 | Converts oleic acid to linoleic acid | Leaf and Seed |

| Fatty Acid Conjugase | FADX | Converts linoleic acid to α-eleostearic acid | Developing Seed Only |

The primary substrate for the synthesis of α-eleostearic acid in plants like the tung tree is linoleic acid. nih.gov The FADX enzyme acts on linoleic acid to introduce a conjugated trans-double bond, resulting in the characteristic cis-9, trans-11, trans-13 conjugated triene structure of α-eleostearic acid. nih.gov

In other plants, such as bitter melon (Momordica charantia), research indicates that α-linolenic acid can also serve as a precursor. mdpi.comnih.gov In vitro experiments using microsomal fractions from developing bitter melon seeds have shown that the biosynthesis of α-eleostearic acid is intensive when linolenic acid is provided as the substrate in the presence of NADPH. mdpi.comnih.gov This suggests that different plant species may utilize slightly different pathways or have enzymes with broader substrate specificities for producing conjugated fatty acids.

The reaction mechanism involves the removal of hydrogen atoms and the subsequent rearrangement of double bonds to form the conjugated system. This process is dependent on cofactors such as NADPH for reducing power. mdpi.comnih.gov

| Precursor Fatty Acid | Product | Plant Species Example |

| Linoleic Acid | α-Eleostearic Acid | Tung Tree (Vernicia fordii) |

| Alpha-Linolenic Acid | α-Eleostearic Acid | Bitter Melon (Momordica charantia) |

Cellular and Subcellular Localization of α-Eleostearic Acid Biosynthesis

The biosynthesis of α-eleostearic acid is highly localized within specific cells and subcellular compartments. In plants that produce this fatty acid, the synthesis is predominantly, if not exclusively, found in the developing seeds. nih.govmdpi.com

At the subcellular level, the enzymatic machinery for α-eleostearic acid synthesis is associated with the microsomal fraction, which primarily consists of fragments of the endoplasmic reticulum (ER). mdpi.comresearchgate.net Studies on Momordica charantia have demonstrated that microsomal fractions from developing seeds are capable of synthesizing α-eleostearic acid. mdpi.comnih.gov The synthesis of α-eleostearic acid occurs on phosphatidylcholine, a major phospholipid component of the ER membrane. mdpi.comnih.gov Following its synthesis on phosphatidylcholine, α-eleostearic acid is efficiently transferred to triacylglycerols (TAGs) for storage in oil bodies. mdpi.comnih.gov In fact, while the synthesis occurs on phosphatidylcholine, the content of α-eleostearic acid in this polar lipid fraction remains very low, indicating a rapid and efficient channeling to TAGs. mdpi.comnih.gov The localization of the Δ12-oleate desaturase (FAD2), the enzyme from which FADX evolved, has been pinpointed to the endoplasmic reticulum and pre-cis-Golgi stacks in Arabidopsis thaliana, further supporting the ER as the primary site for these types of fatty acid modifications. nih.gov

| Level | Location | Details |

| Cellular | Developing Seeds | The enzymes responsible for α-eleostearic acid synthesis are expressed specifically in this tissue. nih.gov |

| Subcellular | Microsomal Fraction / Endoplasmic Reticulum (ER) | The enzymatic reactions take place on the ER membrane. mdpi.comresearchgate.net |

| Molecular | Phosphatidylcholine (PC) | α-Eleostearic acid is synthesized while esterified to PC before being transferred to triacylglycerols (TAGs). mdpi.comnih.gov |

Metabolism and Biotransformation of α Eleostearic Acid

In Vivo Metabolic Conversion to Conjugated Linoleic Acid (CLA) Isomers (e.g., 9Z,11E-CLA/Rumenic Acid)

Research has consistently shown that α-eleostearic acid is efficiently and rapidly converted into the conjugated linoleic acid isomer 9Z,11E-CLA, also known as rumenic acid, within the body. nih.govjst.go.jpelsevierpure.com Studies in rats have demonstrated that after oral administration, α-ESA is metabolized to 9Z,11E-CLA, which can be detected in the liver and plasma. nih.govnih.gov The identity of the produced CLA isomer has been confirmed as 9Z,11E-CLA through methods like GC-EI/MS and 13C-NMR. nih.govelsevierpure.com This conversion is significant, with studies showing that the concentration of CLA in the total fatty acids of the liver and plasma of rats fed an α-ESA diet reached 3.2% and 2.5%, respectively. nih.gov The conversion process is not dependent on gut microbiota, as it has been observed in both normal and germ-free rats. nih.govelsevierpure.com

Interestingly, the metabolic conversion of α-eleostearic acid to CLA appears to be more efficient than that of punicic acid, another conjugated linolenic acid. deakin.edu.au This efficient conversion underscores the importance of α-ESA as a precursor for the endogenous synthesis of bioactive CLA isomers.

Tissue-Specific Biotransformation and Distribution (e.g., Liver, Small Intestine, Kidney, Adipose Tissue, Plasma)

The biotransformation of α-eleostearic acid into 9Z,11E-CLA is a process that occurs in multiple tissues. The liver is the primary site for this conversion. nih.govjst.go.jpnih.gov However, enzymatic activity has also been detected in the kidney and the mucous membrane of the small intestine. nih.govelsevierpure.com Following its conversion, 9Z,11E-CLA is distributed throughout the body and has been found in the liver and plasma. nih.govnih.gov The presence of fatty acid-binding proteins (FABPs) in various tissues, which are involved in the transport and targeting of fatty acids, suggests a mechanism for the tissue-specific uptake and utilization of both α-ESA and its metabolite, CLA. nih.gov

Proposed Mechanisms of Conversion (e.g., Δ13-Saturation Reaction, Double Bond Cleavage)

The primary proposed mechanism for the conversion of α-eleostearic acid to 9Z,11E-CLA is a Δ13-saturation reaction. nih.govnih.govelsevierpure.com This reaction involves the specific saturation of the double bond at the 13th carbon position of the α-ESA molecule, resulting in the formation of 9Z,11E-CLA. nih.gov This enzymatic reduction is carried out by an NADPH-dependent enzyme. nih.govelsevierpure.com The process is considered a novel pathway for the endogenous synthesis of CLA. jst.go.jpnih.gov While other metabolic transformations of fatty acids exist, such as double bond cleavage, the evidence strongly supports the Δ13-saturation reaction as the key step in the bioconversion of α-ESA to rumenic acid.

Advanced Analytical Methodologies for α Eleostearic Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating specific fatty acid isomers from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most powerful and widely used techniques for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly with capillary columns, is a high-resolution technique for separating volatile fatty acid derivatives. For the analysis of octadecadienoic acids, they are typically converted into their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. nih.gov

The separation of different octadecadienoic acid isomers is challenging due to their similar boiling points. The choice of the GC column's stationary phase is therefore critical. Highly polar cyanopropyl-based capillary columns are effective for separating a wide range of C18 fatty acid isomers, including positional and geometric (cis/trans) isomers of octadecadienoic acid methyl esters. nih.gov The elution order of these isomers is dependent on the column temperature and the specific positions and configurations of the double bonds. nih.gov While direct analysis of (3E,9Z)-Octadeca-3,9-dienoic acid is not extensively documented, the principles established for separating other octadecadienoic acid isomers are applicable. nih.gov For instance, a study successfully separated 24 different octadecadienoic acid methyl ester isomers, demonstrating the capability of GC to resolve complex isomeric mixtures. nih.gov

To enhance the accuracy of quantification, especially in biological samples, stable isotope-labeled internal standards can be used. This isotope dilution method compensates for sample loss during preparation and analysis, leading to more precise measurements. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for the analysis of non-derivatized or heat-sensitive fatty acids. Both normal-phase and reversed-phase HPLC can be employed for the separation of octadecadienoic acid isomers.

Normal-phase HPLC, using a silica (B1680970) column with a mobile phase like n-hexane, isopropanol, and acetic acid, has been successfully used to separate isomers of hydroxyoctadecadienoic acid. cabidigitallibrary.org This demonstrates its potential for separating other positional isomers.

Reversed-phase HPLC (RP-HPLC) is also a valuable tool. The separation of oxidation products of linoleic acid, which includes various hydroxy octadecadienoic acid isomers, has been achieved using RP-HPLC. dss.go.th

For complex mixtures of cis and trans isomers, silver-ion HPLC (Ag-HPLC) is a particularly powerful technique. In Ag-HPLC, the stationary phase is impregnated with silver ions, which interact with the double bonds of the fatty acids. This interaction is dependent on the number, position, and geometry of the double bonds, allowing for the effective separation of isomers that are difficult to resolve by other methods. nih.gov This technique has been applied to separate complex mixtures of conjugated octadecadienoic acid isomers. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of fatty acids. It is most often coupled with a chromatographic separation technique like GC.

Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization-Mass Spectrometry (GC-EI/MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC-MS analysis of fatty acids, electron ionization (EI) is a commonly used ionization method. nih.gov EI-MS generates a reproducible fragmentation pattern, or mass spectrum, that serves as a "fingerprint" for a specific compound, allowing for its identification by comparison to spectral libraries. arcjournals.orgrjptonline.orgthaiscience.info

While the mass spectra of different octadecadienoic acid isomers can be very similar, GC-MS is crucial for confirming the molecular weight (m/z 280.4 for the free acid) and for identifying the compound class. For unambiguous identification of the double bond positions and their geometry in isomers like this compound, derivatization techniques are often necessary.

Applications of Derivatization (e.g., DMOX derivatives, Methyl Esters)

To overcome the limitations of standard GC-MS in distinguishing positional and geometric isomers of fatty acids, chemical derivatization is employed.

Methyl Esters (FAMEs): As mentioned previously, fatty acids are commonly converted to fatty acid methyl esters (FAMEs) for GC and GC-MS analysis. nih.gov This process increases the volatility of the compounds. While FAME derivatization is excellent for general profiling, it does not typically alter the fragmentation pattern in a way that reveals the double bond positions under standard EI-MS conditions. nist.govresearchgate.net

DMOX Derivatives: For the precise determination of double bond locations, 4,4-dimethyloxazoline (DMOX) derivatives are widely used. nih.govresearchgate.net When a fatty acid is converted into its DMOX derivative, the resulting molecule fragments in the mass spectrometer in a predictable manner. The fragmentation pattern reveals the original positions of the double bonds, allowing for the confident identification of positional isomers. researchgate.netnist.govresearchgate.net This method involves converting the fatty acid to its DMOX derivative, which is then analyzed by GC-MS. The mass spectrum of a DMOX derivative shows characteristic gaps of 12 atomic mass units between major fragment ions, which correspond to the locations of the double bonds in the fatty acid chain. researchgate.net

| Derivative | Purpose | Analytical Technique | Key Advantage |

|---|---|---|---|

| Methyl Esters (FAMEs) | Increase volatility for GC analysis | GC, GC-MS | Simple, routine method for general fatty acid profiling. |

| DMOX Derivatives | Determine the position of double bonds | GC-MS | Provides clear fragmentation patterns for structural elucidation of positional isomers. nih.govresearchgate.net |

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of α-eleostearic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, including the configuration of the conjugated double bonds. aocs.org

¹H NMR Spectroscopy is instrumental in identifying the protons within the α-eleostearic acid molecule. The olefinic protons of the conjugated double bond system exhibit characteristic chemical shifts in the region of 5.20 to 6.40 ppm. nih.gov Due to the conjugated system, the signals for the "inner" protons are typically shielded compared to the "outer" protons. nih.gov The extensive overlap of these signals often requires homonuclear decoupling techniques for simplification and accurate determination of coupling constants, which are critical for assigning the cis and trans configurations of the double bonds. nih.gov

¹³C NMR Spectroscopy provides valuable information about the carbon skeleton of α-eleostearic acid. The chemical shifts of the carbons involved in the conjugated double bonds are particularly diagnostic. While detailed ¹³C NMR data for α-eleostearic acid is less commonly reported than ¹H NMR data, it is a key technique for distinguishing between different geometric isomers of conjugated linolenic acids, such as α-eleostearic acid, β-eleostearic acid, and punicic acid. nih.gov The carbonyl carbon of the carboxylic acid group also gives a characteristic signal. ¹³C NMR can be more informative than ¹H NMR for providing quantitative data on a wider range of individual fatty acids and can be used to determine the positional distribution of fatty acids on a glycerol (B35011) backbone. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for α-Eleostearic Acid

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Olefinic Protons (Conjugated) | 5.20 - 6.40 | Complex, overlapping multiplets. Specific shifts and coupling constants are diagnostic of the (9Z,11E,13E) configuration. |

| ¹H | Allylic Protons | ~2.0 - 3.0 | Protons on carbons adjacent to the double bonds. |

| ¹H | α-CH₂ Protons | ~2.3 | Protons on the carbon adjacent to the carboxyl group. |

| ¹H | Terminal CH₃ | ~0.9 | Methyl group at the end of the fatty acid chain. |

| ¹³C | Carbonyl Carbon (C-1) | ~179 | Chemical shift for the carboxylic acid carbon. |

| ¹³C | Olefinic Carbons (C-9 to C-14) | ~125 - 135 | Characteristic shifts for the conjugated system. |

| ¹³C | Aliphatic Carbons | ~14 - 34 | Shifts for the saturated carbons in the chain. |

Ultraviolet-Visible (UV-Vis) Spectrometry

Ultraviolet-Visible (UV-Vis) spectrometry is a fundamental technique for the analysis of α-eleostearic acid, owing to its strong UV absorption properties conferred by the conjugated triene system. nih.gov This intrinsic chromophore allows for sensitive detection and quantification. nih.gov As the extent of conjugation in a molecule increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths. masterorganicchemistry.comyoutube.com

For α-eleostearic acid, the UV absorption spectrum is characterized by a distinct pattern with three absorption maxima. In aqueous buffer, these peaks are typically observed at approximately 262, 272, and 282 nm. researchgate.net Tung oil, which is rich in α-eleostearic acid, exhibits a strong UV absorption at 273 nm. nih.gov This characteristic absorption can be used for the quantitative determination of α-eleostearic acid in various samples. acs.org It is important to note that the exact position of the λmax can be influenced by the solvent used. optica.org

Table 2: Typical UV-Vis Absorption Maxima for α-Eleostearic Acid

| Solvent System | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Aqueous Buffer | ~262 | ~272 | ~282 |

| Ethanol | ~261 | ~271 | ~281 |

| Hexane | ~260 | ~270 | ~280 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrations of different parts of the α-eleostearic acid molecule. The C-H stretching vibrations of the cis and trans double bonds give rise to distinct bands. The spectra of unsaturated fatty acids show absorption bands that can be used to determine the degree of unsaturation. acs.org The successful isolation of fatty acids from tung oil, including α-eleostearic acid, has been verified using FT-IR spectroscopy. georgiasouthern.edu

Raman Spectroscopy offers complementary information to IR spectroscopy. The C=C stretching vibrations in the Raman spectrum are particularly strong and can be used to study the degree of unsaturation. mdpi.com The intensity ratio of the C=C stretching band (around 1655 cm⁻¹) to other bands, such as the CH₂ bending band (around 1440 cm⁻¹), can be used for the qualitative comparison of polyunsaturated fatty acid content. mdpi.com Raman spectroscopy has been successfully used to differentiate various types of oils based on their fatty acid composition. cabidigitallibrary.org

Table 3: Key Vibrational Frequencies for α-Eleostearic Acid

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=O Stretch (Carboxylic Acid) | IR | ~1710 | Indicates the presence of the carboxylic acid functional group. |

| C=C Stretch (Conjugated) | Raman | ~1655 | Strong band indicative of the conjugated triene system. |

| =C-H Stretch (cis) | IR | ~3010 | Characteristic of the cis double bond. |

| =C-H Out-of-Plane Bend (trans) | IR | ~970 | Characteristic of the trans double bonds. |

| CH₂ Bending | Raman | ~1440 | Reference band for calculating unsaturation ratios. |

Quantitative and Qualitative Analysis of α-Eleostearic Acid in Complex Matrices

The determination of α-eleostearic acid content in complex matrices, such as natural oils and biological samples, requires a combination of separation and detection techniques. nih.govmdpi.com

Qualitative Analysis primarily focuses on the unambiguous identification of α-eleostearic acid. This is often achieved by comparing the retention time and mass spectrum of a sample component with that of a pure standard using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov High-resolution GC-MS can provide detailed information about the fatty acid profile of a sample. nih.gov Furthermore, spectroscopic methods like NMR, UV-Vis, and IR/Raman, as detailed above, are powerful tools for qualitative confirmation of the presence of α-eleostearic acid. georgiasouthern.edu

Quantitative Analysis aims to determine the precise amount of α-eleostearic acid in a sample. Chromatographic techniques are central to this process. mdpi.com Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for the quantification of fatty acids after their conversion to fatty acid methyl esters (FAMEs). mdpi.com High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector set at the λmax of α-eleostearic acid, is another effective quantitative method, particularly for samples that are not suitable for GC analysis. researchgate.netmdpi.com For enhanced sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly employed. nih.gov

Table 4: Common Analytical Techniques for α-Eleostearic Acid Analysis in Complex Matrices

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | Qualitative and quantitative analysis of FAMEs. | High resolution, provides structural information. | Requires derivatization to FAMEs. |

| HPLC-UV | Separation by polarity, followed by UV absorbance detection. | Quantitative analysis of α-eleostearic acid. | Direct analysis without derivatization, sensitive for conjugated systems. | May have co-eluting interferences. |

| LC-MS/MS | Separation by polarity coupled with highly selective mass detection. | Trace-level quantification and structural confirmation in very complex matrices. | High sensitivity and specificity, can differentiate isomers. | Higher instrumentation cost. |

| ¹H NMR | Measures the magnetic properties of hydrogen nuclei. | Structural elucidation and quantification without derivatization. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |

Biotechnological Approaches for Enhanced α Eleostearic Acid Production

Genetic Manipulation for Enzyme Overexpression

The successful production of α-eleostearic acid in transgenic hosts hinges on the expression of key enzymes that catalyze its formation and incorporation into triacylglycerols (TAGs), the primary storage form of lipids.

The biosynthesis of α-eleostearic acid from its precursor, linoleic acid, is catalyzed by a specific type of fatty acid desaturase known as a fatty acid conjugase (FADX). This enzyme introduces a double bond and rearranges existing double bonds to form the characteristic conjugated system.

Fatty Acid Conjugase (FADX): In vivo studies in Momordica charantia have shown that linoleoyl-phosphatidylcholine is the direct precursor for the synthesis of α-eleostearoyl-phosphatidylcholine, pinpointing the action of a FADX enzyme on a lipid-bound substrate. nih.gov The gene for this enzyme, isolated from bitter melon, has been instrumental in engineering the pathway into host organisms like soybean. mdpi.com

Once synthesized, the novel fatty acid must be efficiently channeled into TAGs for storage. This is where Diacylglycerol Acyltransferase (DGAT) plays a critical role.

Diacylglycerol Acyltransferase (DGAT2): DGAT catalyzes the final step in TAG synthesis. butler.edu Research has shown that DGAT enzymes, particularly the DGAT2 isoform, can exhibit substrate specificity. The DGAT2 from tung tree, a plant with high levels of α-eleostearic acid, shows greater selectivity for this specific fatty acid. nih.gov Overexpressing a suitable DGAT2 alongside a FADX can significantly enhance the accumulation of α-eleostearic acid in the seed oil of transgenic plants. butler.edunih.gov For instance, overexpressing fungal DGAT2 genes in maize has been shown to increase total kernel oil content. nih.gov

Table 1: Key Enzymes in α-Eleostearic Acid Biosynthesis

| Enzyme | Gene | Function | Source Organism for Gene |

|---|---|---|---|

| Fatty Acid Conjugase | FADX | Converts linoleic acid into α-eleostearic acid. | Momordica charantia |

Addressing Metabolic Bottlenecks and Trafficking Challenges in Transgenic Production

Achieving high yields of novel fatty acids like α-eleostearic acid in transgenic systems is often hampered by metabolic inefficiencies and transport issues. nih.gov

A primary challenge is ensuring the efficient transfer of the newly synthesized fatty acid from its site of synthesis on phosphatidylcholine to the TAG assembly pathway. nih.gov Failure to do so can lead to several problems:

Accumulation in Membranes: Incorporation of unusual fatty acids into cellular membranes can disrupt their structure and function, potentially leading to detrimental effects on plant growth and viability, especially at different temperatures. butler.edu

Substrate Competition: The engineered enzymes must compete with native enzymes for substrates. For example, the FADX enzyme competes with the endogenous FAD2 desaturase for the same linoleic acid substrate.

Table 2: Research Findings in Transgenic α-Eleostearic Acid Production

| Host Organism | Transgene(s) | Key Finding | Reference |

|---|---|---|---|

| Soybean Embryos | Momordica charantia FADX | Successful production of α-eleostearic acid demonstrated. | mdpi.com |

Emerging Research Areas and Future Perspectives on α Eleostearic Acid

Further Elucidation of Undiscovered Molecular Mechanisms

While the primary mechanisms of α-Eleostearic acid's antitumor activity have been linked to the induction of apoptosis and cell cycle arrest, the complete picture of its molecular interactions is still emerging. spandidos-publications.comnih.gov Current research is focused on uncovering novel pathways and targets that could explain its diverse biological effects.

One area of active investigation is the precise identity and function of the enzyme responsible for its conversion into conjugated linoleic acid (CLA). nii.ac.jpnih.gov This conversion is significant because many of the observed biological activities of α-ESA are attributed to its metabolic product, 9Z,11E-CLA. nih.govnih.gov Research has indicated that this conversion is mediated by an NADPH-dependent enzyme, likely a saturase located in the microsomal fraction of cells, which is involved in drug metabolism pathways rather than typical fatty acid β-oxidation. nii.ac.jpnih.gov The specific enzyme, referred to as α-ESA saturase, remains to be fully isolated and characterized. nii.ac.jp Its identification could provide critical insights into regulating the bioavailability and activity of CLA derived from α-ESA.

Furthermore, research is exploring the connection between α-ESA and ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis. researchgate.net Studies have shown that α-ESA can be incorporated into cellular lipids and induce ferroptosis by promoting the degradation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. researchgate.net This suggests a novel mechanism for its anti-cancer effects. The interaction of α-ESA with other cellular components, such as its potential to bind to DNA and influence membrane dynamics, is also an area of nascent research. acs.orgresearchgate.net

Advanced Biotechnological Strategies for Sustainable Production

The primary sources of α-Eleostearic acid are the seeds of plants like the tung tree (Vernicia fordii) and bitter gourd (Momordica charantia), where it can constitute over 60% of the seed oil's fatty acid content. wikipedia.orgnih.govmdpi.com However, reliance on agricultural sources presents challenges in terms of scalability, consistency, and land use. This has spurred the development of biotechnological strategies for sustainable and controlled production of α-ESA and other valuable fatty acids.

Metabolic engineering of oleaginous yeasts, particularly Yarrowia lipolytica, has emerged as a promising platform. nih.govnih.govresearchgate.net These yeasts are natural oil producers and their genetic tractability makes them ideal for engineering complex biosynthetic pathways. The synthesis of α-ESA in a host organism requires the introduction of specific enzymes, namely a fatty acid conjugase, which creates the conjugated double bond system. Researchers have successfully expressed conjugase enzymes from plants like Momordica charantia in Y. lipolytica to produce α-ESA. nih.gov

The general strategy involves several key steps of metabolic engineering:

Substrate Provision : Enhancing the precursor supply, primarily linoleic acid, which is the substrate for the conjugase enzyme.

Pathway Introduction : Expressing the heterologous gene encoding the fatty acid conjugase (e.g., from Momordica charantia or Punica granatum). nih.gov

The table below summarizes some key enzymes and host organisms being explored for the biotechnological production of conjugated fatty acids like α-ESA.

| Enzyme | Source Organism | Engineered Host | Product | Reference |

|---|---|---|---|---|

| Fatty Acid Conjugase | Momordica charantia (Bitter Gourd) | Yarrowia lipolytica | α-Eleostearic acid | nih.gov |

| Fatty Acid Conjugase | Punica granatum (Pomegranate) | Yarrowia lipolytica | Punicic Acid | nih.gov |

| Δ12/ω3 Desaturase | Fusarium moniliforme | Yarrowia lipolytica | α-Linolenic Acid (a precursor) | nih.gov |

| Acyl-ACP Thioesterase | Various Plants/Bacteria | Escherichia coli | Medium-Chain Fatty Acids (platform) | frontiersin.org |

Future work in this area will focus on optimizing fermentation conditions, improving the efficiency of the enzymatic conversions, and scaling up production from laboratory flasks to industrial bioreactors to make this a commercially viable alternative to agricultural extraction. nih.govfrontiersin.org

Investigation into Broader Biological Roles and Pathways

Research into α-Eleostearic acid is expanding to understand its influence beyond cancer therapy and lipid metabolism. A significant aspect of its biological journey is its rapid conversion in the body to 9Z,11E-conjugated linoleic acid (CLA). wikipedia.orgnih.gov This metabolic transformation means that many of the systemic effects observed after α-ESA consumption could be attributed to CLA. This conversion is handled by an NADPH-dependent enzyme system found in tissues like the liver, kidney, and small intestine. nih.gov

The anti-inflammatory properties of α-ESA are a key area of future investigation. nih.govnih.gov While its pro-oxidant activity is linked to its anticancer effects via lipid peroxidation, it also demonstrates antioxidant capabilities in other contexts. oup.comnih.gov For example, it can protect against oxidative stress induced by toxins. nih.gov This dual role suggests a complex, context-dependent mechanism of action. The anti-inflammatory effects may be mediated through its conversion to CLA, which is known to interact with peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, CLA can act as a ligand for PPAR-β, which can inhibit the activation of NF-κB, a key regulator of inflammation. nih.gov

Furthermore, emerging evidence points to a role for α-ESA in neuroprotection. It has been shown to elevate the expression of CDGSH iron-sulfur domain 2 (CISD2), a protein that protects against neuroinflammation and mitochondrial dysfunction by antagonizing NF-κB. nih.gov This suggests potential therapeutic applications for α-ESA in aging-related and traumatic central nervous system (CNS) injuries. nih.gov

The metabolic fate of α-ESA is another critical research area. Once consumed, it is incorporated into various cellular lipids, including triacylglycerols and cholesterol esters. researchgate.net Understanding how it is trafficked, stored, and mobilized within different cell types and tissues will be crucial for a comprehensive understanding of its physiological impact. The journey of α-ESA from dietary intake to its ultimate metabolic fate involves a cascade of enzymatic processes that are still being mapped out by researchers. nii.ac.jp

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.